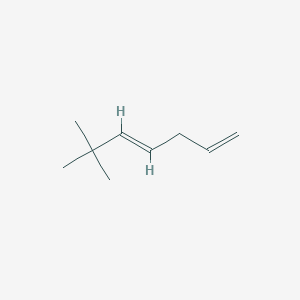

(4E)-6,6-dimethylhepta-1,4-diene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61077-49-4 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

(4E)-6,6-dimethylhepta-1,4-diene |

InChI |

InChI=1S/C9H16/c1-5-6-7-8-9(2,3)4/h5,7-8H,1,6H2,2-4H3/b8-7+ |

InChI Key |

ZGJKAUXKGMEHQL-BQYQJAHWSA-N |

Isomeric SMILES |

CC(C)(C)/C=C/CC=C |

Canonical SMILES |

CC(C)(C)C=CCC=C |

Origin of Product |

United States |

Elucidation of Synthetic Methodologies for 4e 6,6 Dimethylhepta 1,4 Diene

Regioselective and Stereoselective Approaches to Diene Formation

Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of dienes. nih.govresearchgate.net The spatial arrangement of substituents and the location of the double bonds significantly influence the chemical and physical properties of the resulting molecule. nih.gov

Elimination Reactions from Functionalized Precursors

Elimination reactions are a fundamental and widely employed strategy for the introduction of unsaturation into organic molecules. ucalgary.cabyjus.com By removing atoms or groups from adjacent carbon atoms, a double bond is formed. In the context of diene synthesis, this often involves the elimination of a leaving group and a proton. ucalgary.ca The stability of the resulting conjugated diene system often drives the reaction, favoring its formation over isolated dienes. ucalgary.ca

The dehydration of alcohols is a classic method for generating alkenes. organicchemistrytutor.comchemguide.co.uk This reaction typically proceeds under acidic conditions and involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon to form the double bond. byjus.comlibretexts.org The formation of a carbocation intermediate is common, particularly for secondary and tertiary alcohols. organicchemistrytutor.combyjus.com

For the synthesis of conjugated dienes from allylic alcohols, controlling the regioselectivity of the elimination is crucial. nih.gov While traditional methods can lead to a mixture of products, recent advancements have enabled highly regio- and stereoselective dehydrations. nih.gov For instance, a method involving a directing group strategy allows for the specific 1,4-syn-dehydration of allylic alcohols to yield stereodefined conjugated dienes. nih.gov

Table 1: Key Aspects of Alcohol Dehydration for Diene Synthesis

| Feature | Description |

| Reaction Type | Elimination (Dehydration) byjus.com |

| Substrate | Alcohol (e.g., allylic alcohol) nih.gov |

| Reagents | Strong acids (e.g., H₂SO₄, H₃PO₄) or specialized catalysts chemguide.co.uknih.gov |

| Mechanism | Typically E1 for secondary and tertiary alcohols, involving a carbocation intermediate. organicchemistrytutor.comyoutube.com E2 for primary alcohols. libretexts.org |

| Key Challenge | Controlling regioselectivity and stereoselectivity to avoid product mixtures. chemguide.co.uknih.gov |

| Modern Approach | Directing group strategies to achieve high selectivity. nih.gov |

This table summarizes the general principles and recent developments in the synthesis of dienes through the dehydration of alcohols.

Dehydrohalogenation is another powerful elimination reaction for synthesizing alkenes and dienes. wikipedia.orgfiveable.me This process involves the removal of a hydrogen halide (HX) from an alkyl halide, typically using a strong base. wikipedia.orgyoutube.com The choice of base can influence the regioselectivity of the reaction, with bulky bases often favoring the formation of the less substituted (Hofmann) product. youtube.com

In the synthesis of conjugated dienes, dehydrohalogenation can be applied to substrates containing two halogen atoms (dihaloalkanes) or to allylic halides. theorango.comorgoreview.com The elimination of two moles of HX from a dihaloalkane can lead to the formation of a conjugated diene. theorango.com Similarly, the dehydrohalogenation of an allylic halide can also yield a conjugated diene. orgoreview.com The stereochemistry of the resulting diene is often dependent on the reaction conditions and the stereochemistry of the starting material. fiveable.me

Table 2: Dehydrohalogenation for Diene Synthesis

| Feature | Description |

| Reaction Type | Elimination (Dehydrohalogenation) wikipedia.org |

| Substrate | Alkyl halide (e.g., dihaloalkane, allylic halide) theorango.comorgoreview.com |

| Reagents | Strong base (e.g., KOH, potassium tert-butoxide) theorango.comorgoreview.com |

| Mechanism | Typically E2, involving a concerted removal of H and X. youtube.com |

| Regioselectivity | Influenced by the base; bulky bases favor the Hofmann product. youtube.com |

| Application | Synthesis of conjugated dienes from various halogenated precursors. theorango.comorgoreview.com |

This table outlines the key parameters of dehydrohalogenation reactions for the preparation of dienes.

Radical-Based Synthetic Strategies

Radical reactions offer an alternative pathway for the synthesis of complex molecules, including dienes. acs.org These reactions involve intermediates with unpaired electrons and can be initiated by light or radical initiators. acs.orgopenochem.org

Allylic halogenation introduces a halogen atom at the position adjacent to a double bond. openochem.orglibretexts.org This reaction proceeds via a radical chain mechanism and is favored at low halogen concentrations. libretexts.org A common reagent for this purpose is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals. youtube.com The resulting allylic halide can then undergo a dehydrohalogenation reaction, as described previously, to form a conjugated diene. ucalgary.ca This two-step sequence provides a versatile method for converting an alkene into a conjugated diene. The stability of the allylic radical intermediate plays a key role in the regioselectivity of the initial halogenation step. libretexts.org

Isomerization of Related Unsaturated Hydrocarbons

The isomerization of unsaturated hydrocarbons presents another avenue for the synthesis of specific diene isomers. nih.govorganic-chemistry.org This can involve the rearrangement of double bonds within a molecule to achieve a more stable conjugated system. For instance, non-conjugated dienes can sometimes be isomerized into their conjugated counterparts under thermal or catalytic conditions. google.com Similarly, alkynes can be isomerized to 1,3-dienes under specific catalytic conditions. organic-chemistry.org These methods can be particularly useful for accessing specific stereoisomers of dienes. organic-chemistry.org

Catalyzed Geometric and Positional Isomerization

The synthesis of a specific isomer of a diene, such as the (4E) isomer of 6,6-dimethylhepta-1,4-diene, often requires methods to control the geometry of the double bonds. Transition metal catalysis offers a powerful tool for the isomerization of dienes, allowing for the conversion between different geometric (E/Z) and positional isomers. While direct catalyzed isomerization studies on (4E)-6,6-dimethylhepta-1,4-diene are not extensively documented, the principles can be understood by examining analogous systems.

The isomerization of 1,4-dienes to their more stable conjugated 1,3-diene counterparts is a well-known process. However, the geometric isomerization of a 1,4-diene, converting a cis (Z) isomer to a trans (E) isomer or vice versa, without changing the position of the double bonds, is also achievable. This process is particularly relevant when a specific stereoisomer is desired. For instance, processes have been developed for the geometric isomerization of 1,4-hexadiene. google.com

Transition metal complexes, particularly those of rhodium, cobalt, and palladium, are often employed as catalysts. The mechanism of these isomerizations can vary, but a common pathway involves the formation of a π-allyl metal complex intermediate. The stereochemical outcome of the isomerization is then determined by the relative stabilities of the possible intermediates and the kinetics of their formation and subsequent reactions.

In the context of synthesizing this compound, a hypothetical scenario could involve the isomerization of the corresponding (4Z) isomer. The bulky tert-butyl group at the C6 position would be expected to exert significant steric influence on the transition state of the isomerization, likely favoring the formation of the more sterically relaxed (4E) isomer.

Furthermore, positional isomerization, the movement of the double bonds within the carbon skeleton, is another key transformation that can be controlled by catalysis. For example, cobalt-based catalysts have been shown to effectively catalyze the multipositional isomerization of conjugated dienes to furnish thermodynamically more stable, highly substituted 1,3-dienes. organic-chemistry.org While the target molecule is a 1,4-diene, understanding the factors that govern positional isomerization is crucial for designing a synthesis that avoids the formation of undesired conjugated isomers. The choice of catalyst and reaction conditions is paramount in selectively achieving geometric isomerization while suppressing positional isomerization.

Table 1: Examples of Catalyzed Diene Isomerization

| Catalyst System | Substrate Type | Product Type | Key Features |

| Cobalt(II) chloride / Amido-diphosphine-oxazoline ligand | E/Z mixtures of 1,3-dienes | (E)-1,3-dienes | High stereoselectivity towards the (E) isomer. |

| Rhodium chloride | 1,4-Hexadiene | 1,4-Hexadiene (geometric isomers) | Geometric isomerization without significant positional isomerization. google.com |

| Palladium complexes | Skipped Dienes (1,4-dienes) | 1,3-Difunctionalized products | Involves metal migration to the allylic position. |

This table presents examples of catalyzed diene isomerizations to illustrate the general principles. Specific conditions and yields are dependent on the particular substrate and catalyst system.

Retrosynthetic Considerations: Diene Synthesis via Pericyclic Disconnections (e.g., Retro-Diels-Alder)

Retrosynthetic analysis is a powerful strategy for planning the synthesis of organic molecules by mentally breaking them down into simpler, commercially available starting materials. One of the elegant disconnection strategies involves the use of pericyclic reactions, such as the Diels-Alder reaction and its reverse, the retro-Diels-Alder reaction.

To apply this strategy to the synthesis of this compound, we must envision a suitable cyclohexene (B86901) precursor. A plausible retrosynthetic disconnection is shown below:

Figure 1: Retro-Diels-Alder Disconnection for this compound

The challenge lies in identifying a stable and accessible cyclohexene precursor that, upon heating, would selectively yield ethylene (B1197577) and this compound. The substitution pattern on the cyclohexene ring is critical. For the desired outcome, the precursor would need to be a 4-(2,2-dimethylpropyl)-1-vinylcyclohexene.

The forward Diels-Alder reaction to synthesize this precursor would involve the cycloaddition of 1,3-butadiene (B125203) with a suitable dienophile, in this case, 3,3-dimethyl-1-pentene. However, the steric hindrance of the tert-butyl group on the dienophile would likely make the forward Diels-Alder reaction challenging.

Despite the potential challenges in synthesizing the precursor, the retro-Diels-Alder approach offers a conceptually elegant route to acyclic dienes. The success of such a strategy hinges on the careful design of the cyclohexene precursor to control the regiochemistry and stereochemistry of the fragmentation.

Table 2: Key Aspects of Retro-Diels-Alder Reactions in Synthesis

| Feature | Description | Relevance to Target Synthesis |

| Thermodynamic Driving Force | Often driven by the formation of stable, gaseous byproducts (e.g., ethylene, CO₂). masterorganicchemistry.com | The release of ethylene would provide a favorable entropy change. |

| Stereospecificity | The stereochemistry of the cyclohexene precursor is transferred to the diene product. | A precursor with the correct stereochemistry is required to obtain the (4E) isomer. |

| Precursor Synthesis | The feasibility of the retro-Diels-Alder step depends on the accessibility of the cyclohexene precursor. | The synthesis of the required substituted cyclohexene could be a significant challenge. |

Investigation of Reactivity Profiles and Reaction Mechanisms of 4e 6,6 Dimethylhepta 1,4 Diene

Electrophilic Addition Reactions

Electrophilic addition to conjugated dienes can result in a mixture of products, primarily the 1,2- and 1,4-adducts. pressbooks.publibretexts.org This phenomenon is a direct consequence of the formation of a resonance-stabilized allylic carbocation intermediate. fiveable.mepressbooks.pub

Regiochemical Control in Addition Reactions

The regiochemistry of electrophilic addition is dictated by the stability of the intermediate carbocation. When an electrophile, such as HBr, adds to a conjugated diene, the initial protonation occurs at a position that leads to the most stable carbocation. pressbooks.publibretexts.org In the case of an unsymmetrical diene, multiple resonance-stabilized carbocations can be formed, leading to a variety of products. chemistrysteps.com The distribution of these products is often dependent on reaction conditions, with the kinetically controlled product forming faster, typically at lower temperatures, and the thermodynamically controlled product being more stable and favored at higher temperatures. libretexts.orglibretexts.org

For (4E)-6,6-dimethylhepta-1,4-diene, electrophilic attack can occur at either of the two double bonds. Protonation of the C1-C2 double bond would lead to a secondary carbocation at C2, which is not resonance-stabilized. Protonation of the C4-C5 double bond can lead to two possible allylic carbocations. The relative stability of these carbocations will determine the major and minor products of the reaction.

| Initial Protonation Site | Carbocation Intermediate | Nucleophilic Attack Site | Product | Product Type |

|---|---|---|---|---|

| C1 | Secondary (non-allylic) | C2 | 2-Bromo-6,6-dimethylhept-4-ene | - |

| C5 | Secondary allylic | C4 | 4-Bromo-6,6-dimethylhept-1-ene | 1,2-Adduct |

| C5 | Secondary allylic (resonance form) | C2 | 2-Bromo-6,6-dimethylhept-4-ene | 1,4-Adduct |

| C4 | Tertiary allylic | C5 | 5-Bromo-6,6-dimethylhept-1-ene | 1,2-Adduct |

| C4 | Tertiary allylic (resonance form) | C2 | 2-Bromo-6,6-dimethylhept-4-ene | 1,4-Adduct |

Stereochemical Outcomes of Electrophilic Additions

The formation of a planar carbocation intermediate during electrophilic addition means that the subsequent nucleophilic attack can occur from either face of the plane. chemistrysteps.com If the addition creates a new stereocenter, a racemic mixture of enantiomers is typically expected. chemistrysteps.comlibretexts.org In the case of this compound, the addition of an electrophile can lead to the formation of new chiral centers, and the stereochemical outcome will depend on the specific reaction conditions and the structure of the intermediate carbocation.

Influence of Electronic Structure on Electrophilic Attack

The electronic structure of a conjugated diene plays a crucial role in its reactivity towards electrophiles. The delocalization of π-electrons across the conjugated system results in a higher electron density compared to isolated alkenes, making them more susceptible to electrophilic attack. jove.comfiveable.me The presence of alkyl groups, such as the tert-butyl group in this compound, can further influence the electron density distribution through inductive effects, potentially affecting the regioselectivity of the electrophilic attack. The continuous overlap of p-orbitals in the conjugated system allows for this electron delocalization, which stabilizes the molecule. jove.com

Pericyclic Transformations: In-depth Analysis of the Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. sigmaaldrich.comorganic-chemistry.org It is a concerted reaction, meaning all bond-forming and bond-breaking occurs in a single step, proceeding through a cyclic transition state. youtube.comyoutube.com

Mechanistic Principles Governing [4+2] Cycloadditions

The Diels-Alder reaction involves the interaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. sigmaaldrich.comorganic-chemistry.org The reaction is highly stereospecific, with the stereochemistry of the reactants being retained in the product.

| Feature | Description |

|---|---|

| Reactants | Conjugated diene and a dienophile |

| Product | Six-membered ring (cyclohexene derivative) |

| Mechanism | Concerted, pericyclic |

| Electron Involvement | 4 π-electrons from the diene, 2 π-electrons from the dienophile |

| Stereochemistry | Stereospecific, retention of reactant stereochemistry |

The feasibility and stereochemical outcome of the Diels-Alder reaction are explained by Frontier Molecular Orbital (FMO) theory and the principle of conservation of orbital symmetry. fiveable.menumberanalytics.com FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. fiveable.mewikipedia.org In a normal-demand Diels-Alder reaction, the interaction occurs between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile. organic-chemistry.orgtotal-synthesis.com

The Woodward-Hoffmann rules, based on the conservation of orbital symmetry, predict whether a pericyclic reaction is thermally or photochemically allowed. libretexts.orgwikipedia.org For a [4+2] cycloaddition like the Diels-Alder reaction, a suprafacial-suprafacial approach of the diene and dienophile is thermally allowed because the symmetry of the interacting molecular orbitals is conserved throughout the reaction. wikipedia.orgox.ac.uk This means that the bonding interactions between the terminal lobes of the diene's HOMO and the dienophile's LUMO are constructive, leading to the formation of the new sigma bonds in the product. libretexts.org

The specific electronic properties of this compound, including the influence of the tert-butyl group on the energy and coefficients of its frontier molecular orbitals, would determine its reactivity as a diene in Diels-Alder reactions.

Concerted vs. Stepwise Pathway Elucidation

The Diels-Alder reaction, a cornerstone of organic synthesis, typically proceeds through a concerted mechanism where bond formation and breaking occur in a single step. youtube.com This involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. tsijournals.com However, for certain substrates and conditions, a stepwise mechanism involving radical or ionic intermediates can also be operative. tsijournals.comillinois.edu

In the context of this compound, the reaction pathway is influenced by the nature of the dienophile and the reaction conditions. While a concerted [4+2] cycloaddition is generally favored, the presence of specific substituents or the use of certain catalysts can promote a stepwise mechanism. tsijournals.com For instance, reactions involving electron-rich dienophiles can proceed via a stepwise radical cation Diels-Alder pathway. tsijournals.com

Conformation-Reactivity Relationship: The s-cis Requirement

A critical factor governing the reactivity of this compound in Diels-Alder reactions is its ability to adopt an s-cis conformation. masterorganicchemistry.comyoutube.com In this conformation, the two double bonds are on the same side of the single bond connecting them, which is a prerequisite for the cyclic transition state of the Diels-Alder reaction. masterorganicchemistry.com The alternative s-trans conformation, where the double bonds are on opposite sides, is unreactive in this context. youtube.com

Conformational Dynamics and Energetic Barriers

The rotation around the C4-C5 single bond in this compound allows for interconversion between the s-cis and s-trans conformers. However, there is an energy barrier to this rotation due to partial double bond character arising from conjugation. youtube.com While heating can provide the necessary energy to overcome this barrier and facilitate the adoption of the reactive s-cis conformation, dienes that are locked in an s-cis conformation, often within a cyclic system, are exceptionally reactive in Diels-Alder reactions. youtube.comyoutube.com Conversely, dienes locked in an s-trans conformation are unreactive. youtube.com

Product Stereochemistry: Endo Rule and Diastereoselectivity

The stereochemistry of the products formed from the Diels-Alder reaction of this compound is governed by well-established principles. The "endo rule" predicts that when a dienophile with a substituent containing pi-electrons approaches the diene, the substituent will preferentially orient itself towards the developing pi-system of the diene in the transition state. youtube.com This leads to the formation of the endo product as the major isomer over the exo product.

Furthermore, the reaction exhibits diastereoselectivity, meaning that one diastereomer is preferentially formed over another. This selectivity is influenced by the steric and electronic properties of both the diene and the dienophile. For instance, in reactions with unsymmetrical dienophiles, the regioselectivity, or the orientation of the addition, is also a key factor determining the final product structure. masterorganicchemistry.com

Electronic Effects of Substituents on Reaction Kinetics and Thermodynamics

The rate and equilibrium of the Diels-Alder reaction are significantly influenced by the electronic nature of substituents on both the diene and the dienophile. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.com

For this compound, the presence of the electron-donating alkyl groups (the two methyl groups at position 6) increases its electron density, making it more nucleophilic and enhancing its reactivity towards electron-deficient dienophiles. Conversely, the presence of electron-withdrawing groups on the dienophile lowers its LUMO energy, facilitating the reaction. researchgate.net These electronic effects impact both the kinetics (reaction rate) and the thermodynamics (position of equilibrium) of the cycloaddition. researchgate.net

Synthetic Applications in the Construction of Carbocyclic Systems

The Diels-Alder reaction of this compound provides a powerful tool for the construction of six-membered carbocyclic rings. tsijournals.com This [4+2] cycloaddition reaction is highly valuable in organic synthesis for its ability to form complex cyclic systems with a high degree of stereocontrol. youtube.com The resulting cyclohexene derivatives can serve as versatile intermediates for the synthesis of a wide range of more complex molecules. The predictable stereochemistry and regiochemistry of the reaction make it a reliable method for building molecular complexity. masterorganicchemistry.com

Catalytic Hydrogenation Studies

Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bonds in the presence of a metal catalyst. This process typically leads to the saturation of the double bonds, yielding the corresponding alkane, 2,2-dimethylheptane. The specific conditions of the hydrogenation, such as the choice of catalyst (e.g., Palladium, Platinum, Nickel), solvent, temperature, and pressure, can influence the selectivity of the reaction. For instance, it may be possible to selectively hydrogenate one of the double bonds while leaving the other intact, leading to the formation of (E)-6,6-dimethylhept-4-ene or 6,6-dimethylhept-1-ene.

Interactive Data Table: Reactivity of Dienes in Diels-Alder Reactions

| Diene Structure | Conformation | Reactivity in Diels-Alder |

| Locked s-cis | s-cis | High |

| This compound | Interconverting | Moderate |

| Locked s-trans | s-trans | Unreactive |

Interactive Data Table: Effect of Substituents on Diels-Alder Reaction Rate

| Diene Substituent | Dienophile Substituent | Relative Reaction Rate |

| Electron-donating | Electron-withdrawing | Fast |

| No substituent | No substituent | Moderate |

| Electron-withdrawing | Electron-donating | Slow |

Selective Reduction of Double Bonds and Alkene Isomerization

The reactivity of this compound is characterized by the presence of two double bonds, which can undergo selective reduction. Due to the non-conjugated nature of the diene, the double bonds react independently of each other. Catalytic hydrogenation can be controlled to selectively reduce one of the double bonds, leading to the formation of (E)-6,6-dimethylhept-4-ene or 6,6-dimethylhept-1-ene. The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity of the reduction.

Alkene isomerization, the process of shifting the position of the double bond within the molecule, can also occur under certain catalytic conditions. For this compound, isomerization could potentially lead to the formation of other isomers, such as 6,6-dimethylhepta-1,5-diene or conjugated dienes like (2E,4E)-2,2-dimethylhepta-2,4-diene. This transformation is typically driven by the thermodynamic stability of the resulting isomer.

Thermochemical Measurements of Hydrogenation Enthalpies

The stability of dienes can be assessed by measuring their heats of hydrogenation. Conjugated dienes are generally more stable than their non-conjugated (isolated) counterparts, which is reflected in their lower heats of hydrogenation. uonbi.ac.ke For instance, the hydrogenation of 1,4-pentadiene (B1346968) to pentane (B18724) releases approximately 60.8 kcal/mol, whereas the hydrogenation of the conjugated 1,3-pentadiene (B166810) releases a smaller amount of energy, indicating its greater stability. uonbi.ac.ke

Table 1: Comparative Heats of Hydrogenation for Different Diene Types

| Diene Type | Example | Heat of Hydrogenation (kcal/mol) | Relative Stability |

|---|---|---|---|

| Isolated | 1,4-Pentadiene | ~60.8 | Less Stable |

| Conjugated | 1,3-Pentadiene | ~54.1 | More Stable |

| Cumulated | 1,2-Hexadiene | Higher than isolated | Least Stable |

Note: Data is illustrative and based on general principles for comparable compounds. uonbi.ac.kelibretexts.org

Polymerization Processes

Mechanisms of Diene Polymerization (e.g., Radical, Ionic, Coordination)

Dienes like this compound can undergo polymerization through various mechanisms, including radical, ionic, and coordination polymerization. libretexts.orgpressbooks.pub

Radical Polymerization: Initiated by a radical species, this process involves the addition of the radical to one of the double bonds, generating a new radical that can then propagate the polymer chain.

Ionic Polymerization: This can be either anionic or cationic, depending on the initiator used. The mechanism involves the formation of a carbanion or carbocation intermediate, which then adds to monomer units.

Coordination Polymerization: This method, often employing Ziegler-Natta catalysts (titanium/aluminum complexes), provides remarkable control over the polymer's stereochemistry. orgoreview.com The mechanism involves the formation of a π-complex between the diene and the transition metal catalyst, followed by insertion of the monomer into the metal-carbon bond. orgoreview.comacs.org This process can lead to polymers with specific configurations, such as isotactic, syndiotactic, or atactic structures. orgoreview.com Acyclic Diene Metathesis (ADMET) is another coordination polymerization technique that can be used for terminal dienes, producing polyenes with specific functionalities and stereochemistry. orgoreview.com

Structure-Property Relationships in Diene-Derived Polymers

The structure of polymers derived from dienes directly influences their physical and chemical properties. dronacharya.info Key structural features include:

Cis/Trans Isomerism: The geometry of the double bonds within the polymer chain (cis or trans) significantly affects the material's properties. For example, natural rubber, a polymer of isoprene (B109036), has all-cis double bonds, which leads to a coiled conformation and its characteristic elasticity. libretexts.org The trans isomer, gutta-percha, has a more rigid, crystalline structure. libretexts.orgpressbooks.pub

Cross-linking: The presence of double bonds in the polymer backbone allows for cross-linking between polymer chains, a process known as vulcanization when sulfur is used. pressbooks.publibretexts.org Cross-linking increases the polymer's strength, stiffness, and elasticity by preventing the chains from sliding past one another. pressbooks.publibretexts.org

Main Chain Rigidity: The rigidity of the polymer's main chain affects properties like the glass transition temperature (Tg). nih.gov More rigid backbones generally lead to higher Tg values. nih.gov

Table 2: Influence of Polymer Structure on Properties

| Structural Feature | Impact on Polymer Properties |

|---|---|

| cis Double Bonds | Leads to coiled chains and elasticity (e.g., natural rubber). libretexts.org |

| trans Double Bonds | Results in more linear, rigid, and crystalline structures (e.g., gutta-percha). libretexts.org |

| Cross-linking | Increases strength, stiffness, and elasticity. pressbooks.publibretexts.org |

| Main Chain Rigidity | Affects glass transition temperature and thermal properties. nih.gov |

| Polarity | Influences solubility in polar or non-polar solvents. dronacharya.info |

| Molecular Weight | Affects solubility and mechanical strength. dronacharya.info |

Coordination Chemistry: this compound as a Ligand

Complex Formation with Transition Metals

As a diene, this compound can act as a ligand in coordination complexes with transition metals. The double bonds of the diene can donate electron density to the metal center, forming π-complexes. rsc.org The nature of the coordination depends on the specific metal, its oxidation state, and the other ligands present in the complex.

In the context of catalysis, the formation of such a complex is the initial step in coordination polymerization. orgoreview.comacs.org For instance, with a Ziegler-Natta catalyst, the diene coordinates to the titanium center before being inserted into the growing polymer chain. orgoreview.com Theoretical studies on butadiene and isoprene polymerization with a CpTiCl₃–MAO catalyst show that the coordination of the incoming monomer to the catalytic species is a crucial, rate-determining step. acs.org This involves a rearrangement of the growing polymer chain from an η³ to an η¹ coordination mode to accommodate the new monomer. acs.org

Role in Homogeneous and Heterogeneous Catalysis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of published research on the specific role of This compound in either homogeneous or heterogeneous catalysis.

Extensive searches for scholarly articles, patents, and academic publications have not yielded any specific examples or detailed studies where this compound acts as a substrate, ligand, or catalyst in these contexts. The scientific community has not, to date, documented the catalytic applications or reactivity of this compound in peer-reviewed literature.

Consequently, data regarding its performance, reaction mechanisms, or the types of catalytic transformations it might participate in are not available. This includes a lack of information on its coordination chemistry with metal centers, which is fundamental to many homogeneous catalytic cycles, as well as its interaction with solid-supported catalysts in heterogeneous systems.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of its catalytic profile as the foundational information does not appear to exist in the public domain.

Computational and Theoretical Chemistry of 4e 6,6 Dimethylhepta 1,4 Diene

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools to predict and elucidate the mechanisms of chemical reactions. For (4E)-6,6-dimethylhepta-1,4-diene, this includes understanding the pathways of pericyclic and addition reactions.

A cornerstone of mechanistic studies is the identification of transition states (TS), which are first-order saddle points on the potential energy surface. scm.com Various computational algorithms are used to locate these transient structures. Once a transition state is found, its structure provides crucial information about the geometry of the reacting species at the peak of the energy barrier.

Following the location of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. nih.gov An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. nih.gov This provides a detailed picture of the geometric changes that occur throughout the reaction. For a reaction such as the addition of HBr to one of the double bonds of this compound, IRC calculations would trace the approach of the HBr molecule, the breaking of the H-Br bond, and the formation of the new C-H and C-Br bonds.

The free energy landscape provides a comprehensive view of a reaction, including the relative energies of reactants, products, intermediates, and transition states. nih.gov For this compound, computational methods can be used to construct these landscapes for various reactions.

For addition reactions, such as the electrophilic addition of a hydrogen halide (HX), the landscape would show the initial formation of a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction rate. The subsequent attack of the halide ion would lead to the final product. The free energy landscape would reveal whether the 1,2- or 1,4-addition product is favored under kinetic or thermodynamic control. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

While pericyclic reactions are less likely for a non-conjugated diene, a hypothetical intramolecular Alder-ene reaction could be considered. nih.gov The free energy landscape for such a reaction would illustrate the high activation energy required to bring the two double bonds into a suitable orientation for the concerted reaction to occur. libretexts.orgspcmc.ac.in

Computational chemistry is particularly adept at predicting the regioselectivity and stereoselectivity of chemical reactions. longdom.orgresearchgate.netnih.gov For this compound, addition reactions to the unsymmetrical double bonds present interesting questions of selectivity.

In the case of electrophilic addition to the C1=C2 double bond, the initial protonation will lead to a secondary carbocation at C2. For the C4=C5 double bond, protonation at C5 would lead to a secondary carbocation at C4, while protonation at C4 would lead to a tertiary carbocation stabilized by the adjacent tert-butyl group. The relative stability of these carbocation intermediates, which can be calculated computationally, will determine the major regioisomeric product.

Stereoselectivity in reactions of this compound can also be investigated. For example, in reactions that create new stereocenters, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the diastereomeric or enantiomeric excess. The bulky tert-butyl group is expected to play a significant role in directing the stereochemical outcome of reactions by sterically hindering the approach of reagents from one face of the molecule.

Thermochemical Properties and Stability Assessment

The thermochemical properties of a molecule, such as its heat of formation and heat of hydrogenation, are fundamental to understanding its stability.

High-level computational methods, such as the Gaussian-n (Gn) theories (e.g., G3, G4) and Complete Basis Set (CBS) methods, can predict heats of formation with high accuracy, often within a few kJ/mol of experimental values. nih.gov These methods involve a series of calculations at different levels of theory and with different basis sets, which are then extrapolated to provide a highly accurate energy. The heat of formation of this compound can be calculated using these methods, providing a measure of its thermodynamic stability relative to its constituent elements.

The heat of hydrogenation is another important measure of stability, particularly for unsaturated compounds. youtube.comvaia.comyoutube.com It is the enthalpy change upon the addition of hydrogen to the double bonds to form the corresponding saturated alkane, in this case, 2,2-dimethylheptane. The heat of hydrogenation can be calculated computationally by taking the difference in the computed enthalpies of the diene and the corresponding alkane. A lower heat of hydrogenation generally indicates a more stable alkene. youtube.com By comparing the calculated heat of hydrogenation of this compound to that of other C9H16 isomers, its relative stability can be assessed. For instance, a conjugated diene isomer would be expected to have a lower heat of hydrogenation due to the stabilizing effect of conjugation. youtube.com

Comparison of Relative Stabilities of Isomeric Dienes

In the case of this compound, the double bonds are at positions 1 and 4. This classifies it as an isolated diene , as the double bonds are separated by more than one single bond.

To illustrate the expected stability hierarchy, let's consider hypothetical isomers of this compound: a conjugated isomer and a cumulated isomer.

Isolated Isomer (The Subject Compound): this compound

Hypothetical Conjugated Isomer: 6,6-dimethylhepta-2,4-diene

Hypothetical Cumulated Isomer (Allene): 6,6-dimethylhepta-1,2-diene

Expected Order of Stability:

6,6-dimethylhepta-2,4-diene (conjugated) > this compound (isolated) > 6,6-dimethylhepta-1,2-diene (cumulated)

This trend is based on the heats of hydrogenation, where a lower heat of hydrogenation indicates a more stable compound as less energy is released upon saturation of the double bonds.

Unfortunately, specific computational studies providing precise energy differences (such as heats of formation or Gibbs free energies) for this compound and its isomers are not readily found in the surveyed literature. Such studies would typically employ quantum mechanical calculation methods like Density Functional Theory (DFT) or ab initio methods to model the electronic structure and determine the relative thermodynamic stabilities of the isomers.

Without specific research data, a quantitative comparison remains speculative. However, the qualitative principles of diene stability provide a strong framework for predicting the relative energy levels of these compounds.

Emerging Trends and Future Research Directions in 4e 6,6 Dimethylhepta 1,4 Diene Chemistry

Development of Novel Stereocontrolled Synthetic Methodologies

The stereocontrolled synthesis of dienes is a cornerstone of modern organic chemistry, enabling the precise construction of complex molecules. For a compound like (4E)-6,6-dimethylhepta-1,4-diene, with a single stereocenter at the C4-C5 double bond, established methods for creating E-olefins would be the primary consideration. These could include:

Wittig-type Reactions: The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of (E)-alkenes.

Alkyne Reduction: The reduction of a corresponding alkyne using dissolving metal conditions (e.g., sodium in liquid ammonia) typically yields the trans-alkene.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to form the C-C double bond with high stereocontrol. organic-chemistry.org

However, no literature specifically details the application of these methods for the synthesis of this compound. Future research would need to explore the optimization of these or other novel methods to achieve high yields and stereoselectivity for this specific target.

Exploration of Catalytic Asymmetric Transformations

The diene functionality in this compound presents opportunities for various catalytic asymmetric transformations. The presence of two double bonds allows for selective reactions at either site. Potential areas of exploration include:

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation could be investigated for the selective dihydroxylation of one of the double bonds, leading to chiral diols.

Asymmetric Epoxidation: Methods like the Jacobsen-Katsuki epoxidation could be explored for the enantioselective epoxidation of the more accessible double bond.

Asymmetric Hydrogenation: Chiral transition metal catalysts could be employed for the enantioselective hydrogenation of one of the double bonds.

The steric hindrance imparted by the tert-butyl group would likely play a significant role in the facial selectivity of these reactions. Again, the absence of specific studies on this compound means these remain hypothetical applications.

Integration with Flow Chemistry and Sustainable Synthesis

Flow chemistry offers numerous advantages for chemical synthesis, including improved safety, scalability, and efficiency. The integration of flow processes for the synthesis of this compound could be a promising research direction. Potential benefits include:

Improved Heat and Mass Transfer: Flow reactors can handle exothermic reactions more safely and provide precise temperature control, which can be crucial for stereoselectivity.

In-line Purification: The integration of in-line purification techniques can streamline the synthesis process and reduce waste.

Use of Immobilized Catalysts: Solid-supported catalysts can be used in packed-bed reactors, simplifying catalyst separation and recycling, which aligns with the principles of green chemistry.

While the application of flow chemistry to diene synthesis is an active area of research, no specific examples involving this compound have been reported.

Advanced Material Science Applications

Dienes are valuable monomers in polymer chemistry. The specific structure of this compound, with its bulky tert-butyl group, could impart unique properties to polymers. Potential applications could include:

Specialty Elastomers: The incorporation of this diene into polymer chains could lead to elastomers with tailored thermal or mechanical properties. The bulky side group might affect chain packing and intermolecular interactions.

Functional Materials: The double bonds in the polymer backbone could be further functionalized to create materials with specific optical, electronic, or surface properties.

Research into the polymerization of this compound and the characterization of the resulting polymers would be necessary to validate these potential applications.

Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic routes. For a lesser-explored compound like this compound, ML models could be employed to:

Predict Reactivity: AI algorithms could predict the most likely sites of reaction and the stereochemical outcomes of various transformations.

Optimize Reaction Conditions: Machine learning models can be trained on experimental data to predict the optimal conditions (catalyst, solvent, temperature) for a desired reaction.

Design Synthetic Pathways: Retrosynthesis software, powered by AI, could propose novel and efficient synthetic routes to this compound.

While the application of AI in chemistry is a rapidly growing field, its use for this specific compound is not documented.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.